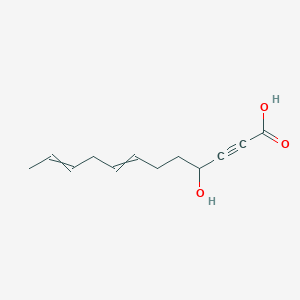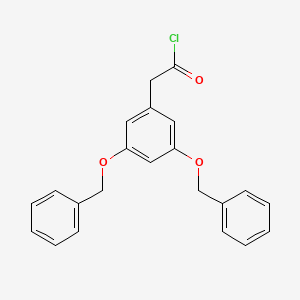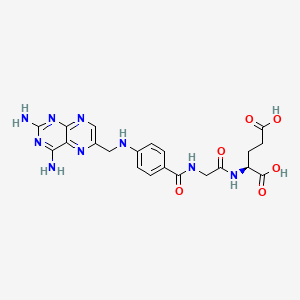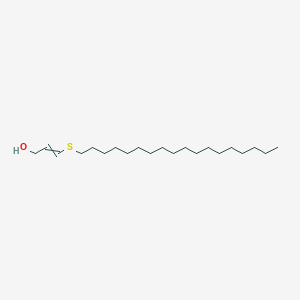
3-(Octadecylsulfanyl)prop-2-EN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Octadecylsulfanyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a long octadecyl chain attached to a prop-2-en-1-ol backbone via a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylsulfanyl)prop-2-EN-1-OL typically involves the reaction of octadecylthiol with an appropriate allylic alcohol under specific conditions. One common method is the nucleophilic substitution reaction where octadecylthiol reacts with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
3-(Octadecylsulfanyl)prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form saturated alcohols.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Octadecylsulfanyl)prop-2-EN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用机制
The mechanism of action of 3-(Octadecylsulfanyl)prop-2-EN-1-OL involves its interaction with molecular targets through its sulfanyl and allylic alcohol groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The long octadecyl chain allows for integration into lipid bilayers, making it useful in membrane studies.
相似化合物的比较
Similar Compounds
3-(Hexadecylsulfanyl)prop-2-EN-1-OL: Similar structure but with a shorter hexadecyl chain.
3-(Dodecylsulfanyl)prop-2-EN-1-OL: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
3-(Octadecylsulfanyl)prop-2-EN-1-OL is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with long hydrophobic tails, such as in surfactants and membrane studies.
属性
CAS 编号 |
65501-70-4 |
|---|---|
分子式 |
C21H42OS |
分子量 |
342.6 g/mol |
IUPAC 名称 |
3-octadecylsulfanylprop-2-en-1-ol |
InChI |
InChI=1S/C21H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h18,21-22H,2-17,19-20H2,1H3 |
InChI 键 |
AGTBNEGSMMNUKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCSC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

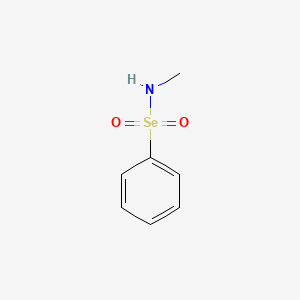
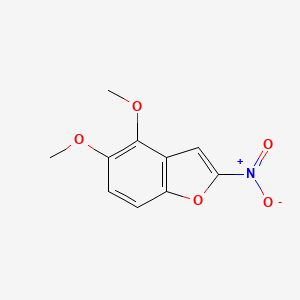
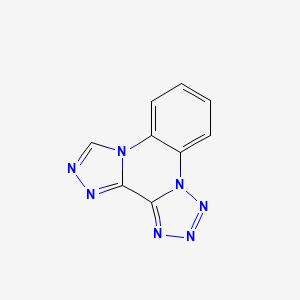
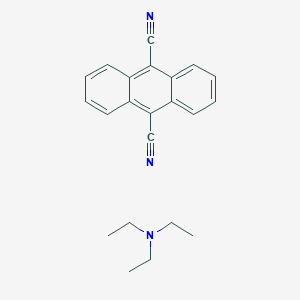

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)


